Phenol-UL-14C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

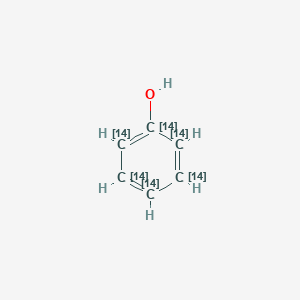

Phenol-UL-14C is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 106.067 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Studies

Phenol-UL-14C serves as a valuable tool in metabolic research, particularly in studying the metabolism and distribution of phenolic compounds in biological systems. Its radioactive labeling allows for precise tracking of phenol's pathways within organisms.

Case Study: Metabolism in Mammals

A study investigated the metabolic fate of this compound in rats. The compound was administered orally, and subsequent tissue distribution was analyzed using liquid scintillation counting. Results indicated significant absorption and metabolism, with major metabolites identified in urine and liver tissues, demonstrating the compound's utility in pharmacokinetic studies .

Environmental Impact Assessments

The compound is instrumental in assessing the environmental impacts of phenolic pollutants. Researchers utilize this compound to trace the degradation pathways of phenols in various ecosystems, including soil and aquatic environments.

Case Study: Soil Remediation

In a study focused on soil remediation, this compound was applied to contaminated soil samples to monitor biodegradation processes. The results showed that microorganisms could effectively degrade phenolic compounds, with the radiolabeled carbon providing insights into the transformation products formed during microbial metabolism .

Analytical Chemistry

This compound is also employed in analytical chemistry for method development and validation. Its radiolabeling allows for sensitive detection of phenolic compounds in complex matrices.

Data Table: Analytical Methods Using this compound

Toxicological Studies

Toxicological assessments often utilize this compound to evaluate the safety and potential risks associated with phenolic compounds. The compound aids in understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: Dermal Absorption Study

A toxicokinetics study involving dermal exposure to this compound demonstrated that approximately 30% was absorbed through the skin after a controlled application. This study highlighted the importance of understanding dermal absorption rates for risk assessments related to occupational exposure .

Analyse Des Réactions Chimiques

Acid-Base and Ionization Behavior

Phenol-UL-14C exhibits weak acidity (pKa≈9.95) due to resonance stabilization of the phenoxide ion. Key thermochemical data from gas-phase studies include:

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Method | Source |

|---|---|---|---|---|

| C6H5O−+H+→C6H5OH | 1462 ± 10 | 1432 ± 8.4 | Ion-molecule equilibria |

This ionization is critical in electrophilic substitution reactions, where the phenoxide ion (C6H5O−) enhances aromatic ring reactivity .

Electrophilic Aromatic Substitution

The 14C-labeled aromatic ring undergoes substitution at ortho, meta, and para positions, influenced by the hydroxyl group’s directing effects:

Nitration

Reaction with nitric acid (HNO3) yields ortho- and para-nitrothis compound. Kinetic studies indicate regioselectivity depends on reaction conditions (e.g., temperature, solvent polarity) :

C6H5OH+HNO3H2ONO2−C6H4OH+H2O

Sulfonation

Sulfuric acid (H2SO4) induces sulfonation, producing ortho- or para-hydroxybenzenesulfonic acid-UL-14C, with temperature dictating the dominant product .

Halogenation

-

Bromination : In nonpolar solvents (e.g., CS2), mono-bromothis compound forms. In aqueous bromine, rapid tribromination occurs at all activated positions .

C6H5OH+3Br2→2,4,6−Br3C6H2OH+3HBr

Oxidation and Decomposition Pathways

This compound decomposes under pyrolytic and oxidative conditions, critical in combustion and environmental chemistry:

Thermal Decomposition

-

Primary Pathway :

C6H5OH→C5H6+CO(ΔH‡≈320kJ/mol) -

Competing Pathways :

| Reaction | Rate Constant (k, 298 K) | Activation Energy (Ea) | Source |

|---|---|---|---|

| C6H5OH→C5H6+CO | 1.2×1012s−1 | 320 kJ/mol |

Oxidative Degradation

In combustion systems, this compound participates in soot formation via intermediates like benzene and polycyclic aromatic hydrocarbons (PAHs) .

Kolbe-Schmidt Carboxylation

Reaction with CO2 under basic conditions forms ortho-hydroxybenzoic acid-UL-14C (salicylic acid precursor) :

C6H5O−Na++CO2→HO−C6H4−COONaH+HO−C6H4−COOH

Esterification

Acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) converts this compound to phenyl acetate-UL-14C :

C6H5OH+CH3COCl→CH3COOC6H5+HCl

Phenoxy Radical Formation

Homolytic O–H bond cleavage generates C6H5O−, which decomposes to cyclopentadienyl radical (C5H5−) and CO :

C6H5O−→C5H5−+CO

Ubiquinone-Mediated Redox

In biochemical systems, this compound participates in redox cycles, reducing O2 to H2O via dihydroxybenzene intermediates .

Complexation and Solvent Interactions

This compound forms stable complexes with halide ions, as evidenced by gas-phase clustering studies :

| Halide (X−) | Binding Energy (kJ/mol) |

|---|---|

| Cl− | 109 ± 8.4 |

| Br− | 87.0 ± 7.5 |

| I− | 72.4 ± 7.5 |

These interactions influence solubility and reactivity in polar solvents.

Environmental and Metabolic Fate

Propriétés

Numéro CAS |

53379-77-4 |

|---|---|

Formule moléculaire |

C6H6O |

Poids moléculaire |

106.067 g/mol |

Nom IUPAC |

(1,2,3,4,5,6-14C6)cyclohexatrienol |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+2,2+2,3+2,4+2,5+2,6+2 |

Clé InChI |

ISWSIDIOOBJBQZ-YROCTSJKSA-N |

SMILES |

C1=CC=C(C=C1)O |

SMILES isomérique |

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |

SMILES canonique |

C1=CC=C(C=C1)O |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.